![molecular formula C21H22F3N3OS2 B2564817 N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392301-25-6](/img/structure/B2564817.png)
N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C21H22F3N3OS2 and its molecular weight is 453.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Noncovalent Interaction Analysis
In the study of adamantane-1,3,4-thiadiazole hybrid derivatives, including those similar to the specified compound, noncovalent interactions were characterized using the quantum theory of atoms-in-molecules (QTAIM) approach. The orientation of the amino group was found to differ in non-halogenated structures, indicating a significant role in molecular stability and interaction (El-Emam et al., 2020).
2. Synthesis Methodologies
A general method for the parallel synthesis of various 5-amino-substituted 1,2,4-thiadiazole derivatives, which could include compounds similar to the specified molecule, was developed. This synthesis involved initial cyclization reactions and provided insights into efficient methods for creating such compounds (Park et al., 2009).
3. Binding Pocket Analysis
The study on 1,3,4-thiadiazole-sulfonamides revealed the critical role of the tail in the 5-position as an inhibitory determinant. The structure showed the compound's moiety residing in a unique binding pocket, which is crucial for understanding the interaction with various biological targets (Avvaru et al., 2010).
4. Material Synthesis and Properties
Adamantane-type cardo dicarboxylic acid and related polyamides, potentially including adamantane-1-carboxamide derivatives, were synthesized. These compounds were found to be amorphous with significant molecular weight and showed high solubility in various solvents, indicating their potential in material science applications (Liaw et al., 1999; Liaw et al., 2001).
5. Antiviral Activity
Compounds carrying an adamantyl moiety, similar to the specified molecule, demonstrated significant antiviral activity against influenza A and B viruses. The structure-activity relationship indicated that specific modifications can enhance their antiviral efficacy (Göktaş et al., 2012).
6. Anticancer Activity
Thiazole and 1,3,4-thiadiazole derivatives, including those similar to the specified compound, have been synthesized and evaluated as potent anticancer agents. The structure-activity relationships suggested their efficacy against specific cancer cell lines (Gomha et al., 2017).
7. Antimicrobial and Anti-Inflammatory Activity
Novel derivatives of 1,2,4-triazole-3-thiols, which are structurally related to the specified compound, showed potent antibacterial and anti-inflammatory activity. This suggests the potential of such compounds in the development of new therapeutic agents (Al-Abdullah et al., 2014).
properties
IUPAC Name |
N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3OS2/c22-21(23,24)16-3-1-12(2-4-16)11-29-19-27-26-18(30-19)25-17(28)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15H,5-11H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPQGKYGUHRURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

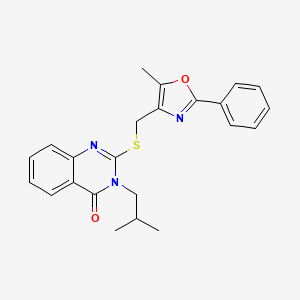
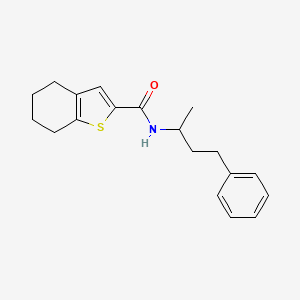
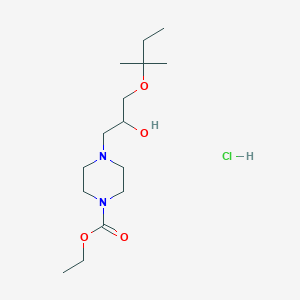
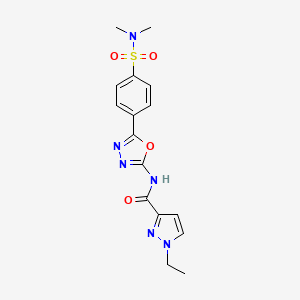
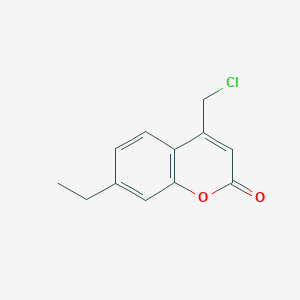
![4-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2564740.png)
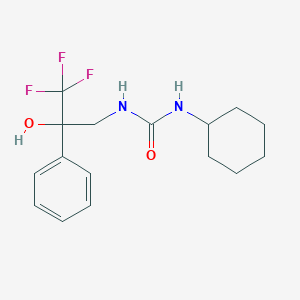
![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)
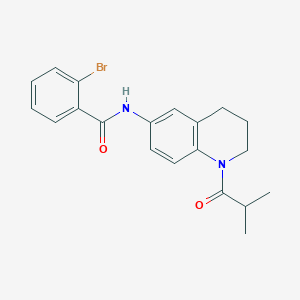
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}pentanamide](/img/structure/B2564747.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564751.png)
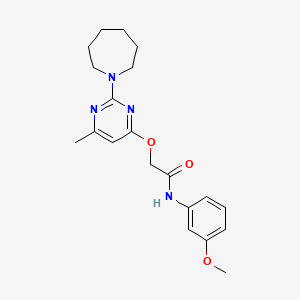
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2564755.png)
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2564757.png)